molecular formula C9H19N3O B7931195 N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-methyl-acetamide

N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-methyl-acetamide

Cat. No.: B7931195
M. Wt: 185.27 g/mol
InChI Key: CXNJQWUYSLZOAI-VIFPVBQESA-N
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Description

N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-methyl-acetamide: is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a pyrrolidine ring, an aminoethyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-methyl-acetamide typically begins with commercially available starting materials such as (S)-pyrrolidine-3-carboxylic acid, ethylenediamine, and acetic anhydride.

    Step-by-Step Synthesis:

    Reaction Conditions: The reactions are typically carried out in an inert atmosphere (e.g., nitrogen) and at controlled temperatures to ensure high yields and purity.

Industrial Production Methods:

  • Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and purification systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

    Substitution: N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-methyl-acetamide can participate in nucleophilic substitution reactions, especially at the amino group.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

  • Oxidation products include oxides of the aminoethyl group.
  • Reduction products include amines derived from the acetamide moiety.
  • Substitution products vary depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

Medicine:

  • Explored for its potential therapeutic applications, including as a precursor for drug development targeting specific receptors or enzymes.

Industry:

  • Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

Molecular Targets and Pathways:

  • The compound exerts its effects by interacting with specific molecular targets such as enzymes or receptors. The exact mechanism of action depends on the context of its application.
  • In biological systems, it may modulate enzyme activity or receptor binding, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

    N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-methyl-acetamide: can be compared with other amides and pyrrolidine derivatives such as:

Uniqueness:

  • The presence of the N-methyl group in this compound distinguishes it from other similar compounds, potentially affecting its reactivity and interaction with biological targets.

Properties

IUPAC Name

N-[(3S)-1-(2-aminoethyl)pyrrolidin-3-yl]-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O/c1-8(13)11(2)9-3-5-12(7-9)6-4-10/h9H,3-7,10H2,1-2H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXNJQWUYSLZOAI-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1CCN(C1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N(C)[C@H]1CCN(C1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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